![molecular formula C15H14F6N2O B3011691 (E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one CAS No. 672949-81-4](/img/structure/B3011691.png)
(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one
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Description
The compound “(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one” is an organic compound containing a trifluoromethyl group, a phenyl group, and a piperazine ring. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Scientific Research Applications
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
This compound is used in the synthesis of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . The method features broad substrate scope, high efficiency, and scalability, providing a straightforward route to biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, including this compound, have been reviewed for the last 20 years . These drugs have been used for various diseases and disorders .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, can be synthesized using this compound .
Antinociceptive Properties
The compound has been evaluated for its antinociceptive properties . It has potential applications in pain management .
Antioxidant Properties
In addition to its antinociceptive properties, the compound has also been evaluated for its antioxidant properties .
Visible-Light-Promoted S-Trifluoromethylation
The compound has been used in visible-light-promoted S-trifluoromethylation of thiophenols . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N2O/c16-14(17,18)11-2-1-3-12(10-11)23-8-6-22(7-9-23)5-4-13(24)15(19,20)21/h1-5,10H,6-9H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDEJMHKXOBDU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C/C(=O)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one |
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